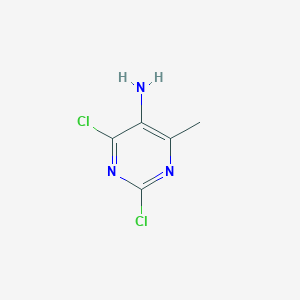

2,4-Dichloro-6-méthylpyrimidin-5-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine and its derivatives involves regioselective displacement reactions and cyclization processes. For instance, regioselective displacement of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been explored, showing the formation of specific aminopyrimidines through X-ray crystallography analysis (Doulah et al., 2014). Additionally, the use of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a building block for synthesizing complex molecules like olomoucine showcases the versatility of this pyrimidine derivative in chemical synthesis (Hammarström et al., 2002).

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-methylpyrimidin-5-amine and related compounds has been determined using single-crystal X-ray diffraction analysis. The crystal structure reveals significant insights into the intramolecular and intermolecular hydrogen bonding that stabilizes the crystalline network of these compounds. For example, the crystal and molecular structures of benzyl-substituted derivatives confirm computationally predicted restricted rotation and substantial hydrogen-bonding interactions (Odell et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 2,4-Dichloro-6-methylpyrimidin-5-amine demonstrate its reactivity and ability to undergo various transformations. The reaction with secondary amines in boiling ethanol, for instance, affords substituted aminopyrimidines, illustrating its potential in synthesizing a wide range of chemical entities (Doulah et al., 2014).

Physical Properties Analysis

The physical properties of 2,4-Dichloro-6-methylpyrimidin-5-amine derivatives, such as crystallization behavior, are crucial for understanding their stability and suitability for various applications. The crystallization in specific space groups and the observation of typical intramolecular hydrogen bonding provide insights into the solid-state characteristics of these compounds (Doulah et al., 2014).

Applications De Recherche Scientifique

Synthèse de pyrimidines disubstituées

La 2,4-Dichloro-6-méthylpyrimidine est utilisée dans la synthèse de pyrimidines disubstituées. Elle réagit avec le 1H,1H,2H,2H-perfluorodécanethiol lors d'une synthèse fluorée .

Synthèse de la (2-chloro-6-méthyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine

Ce composé est utilisé dans la synthèse de la (2-chloro-6-méthyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .

Applications en chromatographie et spectrométrie de masse

Avantor, fournisseur de 2,4-Dichloro-6-méthylpyrimidin-5-ylamine, possède des ressources pour rendre les applications de chromatographie ou de spectrométrie de masse efficaces et performantes .

Recherche sur les composés organiques

En tant que composé organique, la 2,4-Dichloro-6-méthylpyrimidin-5-ylamine est utilisée dans diverses applications de recherche dans le domaine de la chimie organique .

Synthèse de 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines

La 2,4-Dichloro-6-méthylpyrimidine subit une double réaction de couplage croisé avec la 2-(tributylstannyl)pyridine, suivie d'une condensation aldolique pour produire des 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .

Recherche sur les risques et la sécurité

En tant que produit chimique présentant certains risques, des recherches sont menées sur sa manipulation, son stockage et son élimination en toute sécurité .

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored away from strong oxidizing agents .

Relevant Papers The relevant papers for 2,4-Dichloro-6-methylpyrimidin-5-amine were not found in the search results .

Mécanisme D'action

Target of Action

The primary targets of 2,4-Dichloro-6-methylpyrimidin-5-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound interacts with its targets through a specific binding process, leading to changes in cellular function .

Biochemical Pathways

It is known that the compound can undergo double cross-coupling reactions with other compounds, leading to the formation of complex structures .

Pharmacokinetics

It is known that the compound has a molecular weight of 178019, a density of 15±01 g/cm3, and a boiling point of 2816±350 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2,4-Dichloro-6-methylpyrimidin-5-amine’s action are currently under investigation. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-6-methylpyrimidin-5-amine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. For instance, the compound is known to be stable at room temperature .

Propriétés

IUPAC Name |

2,4-dichloro-6-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3(8)4(6)10-5(7)9-2/h8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMMHWIFYCXEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562775 | |

| Record name | 2,4-Dichloro-6-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13162-27-1 | |

| Record name | 2,4-Dichloro-6-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methylpyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

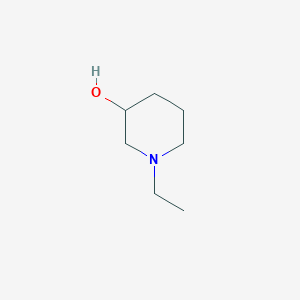

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)